molecular formula C10H9BrN2O2 B1379604 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid CAS No. 1437795-17-9

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

Cat. No. B1379604
M. Wt: 269.09 g/mol
InChI Key: YYDGDSIIYVSFSG-UHFFFAOYSA-N
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Description

“7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1437795-17-9 . It has a molecular weight of 269.1 and its IUPAC name is 7-bromo-1-ethyl-1H-benzo[d]imidazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for “7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid” is 1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6 (10 (14)15)3-7 (11)9 (8)13/h3-5H,2H2,1H3, (H,14,15) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Imidazole Containing Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

1,4-Benzoxazine Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The 1,4-benzoxazine and its compounds have attracted synthetic and medicinal chemists because of their synthetic and biological applications which includes antibacterial, anticancer, antithrombotic, anticonvulsant, 5-HT6 receptor antagonists, bladder-selective potassium channel openers, dopamine agonists, inhibitors of PI3Kinase, and activator of PGI2 receptor activities .

Imidazole Containing Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen. The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887. 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms. Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc. Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

1,4-Benzoxazine Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The 1,4-benzoxazine and its compounds have attracted synthetic and medicinal chemists because of their synthetic and biological applications which includes antibacterial 6 , anticancer [ 7, 8 ], antithrombotic [ 9 ], anticonvulsant [ 10 ], 5-HT6 receptor antagonists [ 11 ], bladder-selective potassium channel openers [ 12 ], dopamine agonists [ 13 ], inhibitors of PI3Kinase [ 14 ], and activator of PGI2 receptor [ 15] activities .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-bromo-1-ethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6(10(14)15)3-7(11)9(8)13/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDGDSIIYVSFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid

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